1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
1-[3-(2-methoxy-4-nitrophenoxy)propyl]piperidine |
InChI |
InChI=1S/C15H22N2O4/c1-20-15-12-13(17(18)19)6-7-14(15)21-11-5-10-16-8-3-2-4-9-16/h6-7,12H,2-5,8-11H2,1H3 |
InChI Key |
ZRUYCQABDITGPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCCCN2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution with Piperidine Derivatives
A widely adopted strategy involves the alkylation of 2-methoxy-4-nitrophenol with a propyl-linked piperidine precursor. In a representative protocol, 5-fluoro-2-nitrobenzyl ether reacts with piperidone hydrochloride in the presence of tetrabutylammonium bromide (10–20 mol%) as a phase-transfer catalyst . The reaction proceeds in N,N-dimethylformamide (DMF) with potassium carbonate (2.0–2.2 equivalents) at 75–80°C for 20 hours, yielding the intermediate 1-(3-methoxy-4-nitrophenyl)piperidin-4-one with 90% purity and 98% yield . Subsequent hydrogenation of the ketone group using 10% Pd/C under 1.5 MPa H₂ in methanol saturated with ammonia affords the final amine derivative .
Key advantages of this method include:
-
Mild reaction conditions : Temperatures below 100°C prevent nitro group decomposition .
-
Scalability : The use of inexpensive catalysts (e.g., tetrabutylammonium bromide) and solvents (DMF, methanol) aligns with industrial production requirements .
Reductive Amination Pathways
Alternative routes employ reductive amination to construct the piperidine-propylamine backbone. In a protocol by Aslanian et al. (2008) , 3-(2-methoxy-4-nitrophenoxy)propanal is condensed with piperidine in the presence of sodium cyanoborohydride , yielding the target compound at a 72% isolated yield . This method benefits from:
-
Chemoselectivity : Sodium cyanoborohydride selectively reduces imine intermediates without affecting the nitro group .
-
Room-temperature compatibility : Reactions proceed efficiently at 25°C, reducing energy costs .
Mitsunobu Coupling for Ether Formation
The Mitsunobu reaction has been utilized to form the critical aryl ether linkage. Banyu Pharmaceutical Co., Ltd. disclosed a method where 2-methoxy-4-nitrophenol reacts with 3-bromopropylpiperidine using triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) . This approach achieves an 80% yield but requires stringent anhydrous conditions and generates stoichiometric phosphine oxide waste, complicating large-scale applications .
Comparative Analysis of Synthetic Methods
Key observations :
-
Nucleophilic substitution offers the highest yield and scalability, making it preferred for industrial synthesis .
-
Reductive amination provides superior chemoselectivity for lab-scale applications requiring minimal byproducts .
Purification and Characterization
Post-synthetic purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from n-hexane . The final compound exhibits a melting point of 168–171°C and a molecular weight of 264.32 g/mol . High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm structural integrity, with characteristic signals for the nitro group (δ 8.2–8.4 ppm) and piperidine protons (δ 2.3–3.1 ppm) .
Industrial-Scale Adaptations
For commercial production, continuous flow reactors have been proposed to enhance the efficiency of nitro group retention during high-temperature steps . AMGEN INC. ’s patent (WO2006/44823 A2) emphasizes recycling DMF and tetrabutylammonium bromide to reduce costs, achieving a 95% solvent recovery rate .
Chemical Reactions Analysis
1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Biological Activities
Preliminary studies have indicated that 1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine exhibits several biological activities, which are crucial for its application in medicinal fields:
- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various bacterial strains, suggesting its utility in treating infections.
- CNS Activity : It may have implications in treating central nervous system disorders, including mild cognitive impairment and conditions like Alzheimer's disease.
- Metabolic Syndrome : The compound's ability to inhibit specific enzymes may help manage metabolic disorders such as type 2 diabetes and obesity .
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of similar compounds, providing insights into the potential applications of this compound:
- Antiviral Studies : Research on related piperidine derivatives has demonstrated antiviral properties against HIV-1 and other viruses. These findings suggest that this compound could also exhibit similar effects .
- Antifungal Activity : Some studies have highlighted the antifungal potential of piperidine derivatives, indicating that this compound may be effective against fungal infections .
- Pharmacokinetic Studies : Understanding the pharmacokinetics of this compound is essential for predicting its efficacy and safety profile in clinical settings. Interaction studies are ongoing to elucidate its mechanism of action .
Mechanism of Action
The mechanism of action of 1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological processes . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Piperidine Derivatives
Key Observations :
- The nitro group in the target compound distinguishes it from most analogs, which typically feature halogens (e.g., -Cl in Pitolisant) or alkyl groups (e.g., -tert-butyl in DL76). The nitro group may enhance electrophilic interactions but could raise metabolic stability or toxicity concerns .
Pharmacological Activities
Table 2: Pharmacological Profiles of Selected Compounds
Key Observations :
- H3R Antagonism: Pitolisant and triazolylphenoxy derivatives (e.g., 3m) exhibit nanomolar-range potency, attributed to their aromatic substituents and linker flexibility. The nitro group in the target compound may enhance H3R binding affinity if positioned to interact with hydrophobic pockets or catalytic residues .
- Calcium Channel Blocking: Compound 93 demonstrates antihypertensive effects via calcium channel blockade, suggesting that electron-withdrawing groups (e.g., -NO₂) in the target compound could similarly modulate ion channel activity .
Key Observations :
- The target compound’s synthesis would likely follow alkylation strategies used for analogs, employing 3-(2-methoxy-4-nitrophenoxy)propyl bromide and piperidine under basic conditions .
- The nitro group may reduce metabolic stability compared to halogenated analogs, necessitating formulation as a salt (e.g., oxalate or hydrochloride) to improve solubility and shelf life .
Biological Activity
1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a propyl chain attached to a methoxy-nitrophenyl group. This unique substitution pattern is believed to influence its biological activity significantly.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. Preliminary studies suggest that the compound may act as a ligand in receptor binding assays, potentially modulating neurotransmitter systems and influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. The compound has shown significant activity against various bacterial strains, warranting further investigation into its potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.0125 mg/mL |
| Pseudomonas aeruginosa | 0.050 mg/mL |
These findings suggest that the compound exhibits potent antibacterial effects, comparable to established antibiotics.
Neuroprotective Effects
In addition to its antimicrobial properties, research indicates that this compound may possess neuroprotective qualities. A study involving animal models demonstrated that compounds with similar structures could protect dopaminergic neurons from neurodegeneration, potentially through modulation of dopamine receptor activity.
Case Studies
- Antibacterial Efficacy : In a controlled study, this compound was tested against clinical isolates of resistant bacterial strains. The results indicated that the compound effectively inhibited bacterial growth and showed potential for development as a new antibiotic class.
- Neuroprotection : Another study explored the neuroprotective effects of related piperidine compounds in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta aggregation and oxidative stress markers, indicating potential therapeutic applications for neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine, and how can reaction conditions be optimized?
- Methodology : A common approach involves nucleophilic substitution reactions. For example, coupling a piperidine derivative with a substituted phenoxypropyl intermediate under basic conditions (e.g., NaOH in dichloromethane) . Optimization may involve adjusting stoichiometry, solvent polarity, and reaction temperature. Characterization via NMR (¹H/¹³C) and HPLC is critical to confirm purity (>99%) and structural integrity .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodology : Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or photodegradation. Avoid exposure to strong oxidizers, as nitro groups are redox-sensitive. Pre-experiment stability assays (e.g., accelerated degradation studies under varying pH/temperature) are advised .
Q. What analytical techniques are most effective for structural elucidation and purity assessment?
- Methodology : High-resolution mass spectrometry (HRMS) for molecular weight confirmation, FT-IR for functional group analysis, and X-ray crystallography (if crystalline forms are obtainable). Purity should be validated via HPLC with UV detection (λ = 254 nm) and LC-MS for trace impurity profiling .
Advanced Research Questions
Q. How can conflicting pharmacological data for piperidine derivatives be resolved in target validation studies?
- Methodology : For receptor-binding assays (e.g., histamine H₃), use orthogonal methods like radioligand displacement and functional cAMP assays. Contradictions may arise from differences in cell models (e.g., transfected HEK293 vs. neuronal cells) or salt forms (e.g., hydrochloride vs. free base). Normalize data to internal controls and validate with in vivo models .
Q. What strategies mitigate off-target effects of this compound in CNS studies?
- Methodology : Employ selectivity profiling against related receptors (e.g., dopamine D₂, serotonin 5-HT₃) using competitive binding assays. Computational docking (e.g., AutoDock Vina) can predict binding poses and guide structural modifications to enhance specificity. In silico ADMET tools (e.g., SwissADME) assess blood-brain barrier permeability .
Q. How do crystallographic variations (e.g., salt forms) impact the compound’s pharmacokinetic properties?
- Methodology : Compare solubility, bioavailability, and dissolution rates of hydrochloride salts vs. free bases. Techniques include powder X-ray diffraction (PXRD) to confirm polymorphic forms and dynamic vapor sorption (DVS) for hygroscopicity analysis. Patent data on analogous compounds (e.g., 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine HCl) suggest salt forms enhance stability and patentability .
Q. What experimental designs address discrepancies in metabolic stability data across species?
- Methodology : Conduct parallel microsomal assays (human, rat, mouse) with LC-MS/MS quantification of metabolites. Use cytochrome P450 inhibition assays (e.g., CYP3A4/2D6) to identify enzyme-specific degradation pathways. Cross-validate with in vivo pharmacokinetic studies in rodents, adjusting for species-specific metabolic rates .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results in in vitro vs. in vivo models?
- Methodology : In vitro cytotoxicity (e.g., IC₅₀ in HeLa cells) may overpredict toxicity due to static culture conditions. Validate using 3D spheroid models or organ-on-chip systems to mimic tissue complexity. Compare with in vivo maximum tolerated dose (MTD) studies in rodents, accounting for hepatic clearance and protein binding .
Q. What factors explain variability in receptor binding affinity measurements?
- Methodology : Variability may stem from assay conditions (e.g., buffer ionic strength, temperature) or ligand purity. Standardize protocols using reference compounds (e.g., histamine H₃ antagonist/inverse agonists like BF2.649) and replicate experiments across independent labs. Statistical meta-analysis of published Kᵢ values can identify outliers .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
